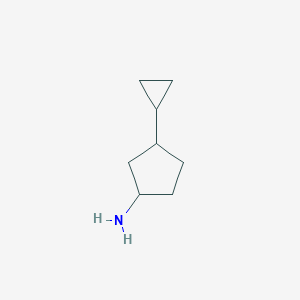

3-Cyclopropylcyclopentan-1-amine

描述

属性

分子式 |

C8H15N |

|---|---|

分子量 |

125.21 g/mol |

IUPAC 名称 |

3-cyclopropylcyclopentan-1-amine |

InChI |

InChI=1S/C8H15N/c9-8-4-3-7(5-8)6-1-2-6/h6-8H,1-5,9H2 |

InChI 键 |

LNCFQTXXKDIVPO-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C2CCC(C2)N |

产品来源 |

United States |

准备方法

Method Overview

One of the most straightforward approaches involves the direct cyclopropylation of cyclopentane derivatives bearing suitable functional groups. This method typically employs carbene transfer reactions or metal-catalyzed cyclopropanation of olefinic intermediates.

Procedure

- Preparation of a cyclopentene precursor via dehydrogenation or olefination of cyclopentane.

- Cyclopropanation using diazomethane or its derivatives in the presence of a transition metal catalyst, such as copper or rhodium complexes.

Cyclopentene + Diazomethane (CH2N2) + Rhodium catalyst → 3-Cyclopropylcyclopentene

- Subsequent hydrogenation or amination of the cyclopropylcyclopentene yields the target amine.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| High regioselectivity | Requires handling diazomethane, which is hazardous |

| Mild reaction conditions | Limited substrate scope |

Rhodium-Catalyzed C-C Bond Activation of Cyclopropylamines

Mechanistic Insights

Research indicates that rhodium-catalyzed C-C bond activation of cyclopropylamines is a promising route. This method involves the direct activation of the strained cyclopropane ring facilitated by a directing group, such as urea or carbamate , which enhances regioselectivity and reactivity (see).

Synthetic Route

- Preparation of cyclopropylamine derivatives with a suitable directing group.

- Rhodium-catalyzed carbonylation or cycloaddition with alkynes or other unsaturated systems to form rhodacyclopentanone intermediates .

- Reductive or nucleophilic amination steps to afford the target 3-Cyclopropylcyclopentan-1-amine .

Representative Reaction Scheme

Cyclopropylamine derivative + Rhodium catalyst + CO + Alkyne → Rhodacyclopentanone intermediate → Amination → this compound

Research Support

- Studies demonstrate that urea or carbamate directing groups significantly improve regioselectivity.

- Use of [Rh(cod)2]OTf as a catalyst enhances yield and reaction rate.

Advantages

| Feature | Description |

|---|---|

| Regioselectivity | High, directed by the functional group |

| Functional group tolerance | Good, compatible with various substituents |

| Mild conditions | Yes |

Nucleophilic Substitution and Ring-Opening Strategies

Preparation of Cyclopropylamine Intermediates

- Synthesis of cyclopropyl halides (e.g., cyclopropyl bromide) via carbene addition to alkenes.

- Nucleophilic substitution with ammonia or primary amines to introduce the amino group.

Ring-Opening and Functionalization

- Ring-opening of cyclopropanes under acidic or basic conditions can be employed to generate linear or cyclic amino derivatives.

- Subsequent cyclization or reduction steps can close the ring to form the cyclopentane core.

Example

- Synthesis of cyclopropylamine via hydrolysis of cyclopropyl nitriles or reduction of cyclopropyl imines .

Hydrogenation of Cyclopentene Derivatives

Method

- Starting from cyclopentene derivatives bearing a cyclopropyl group, catalytic hydrogenation over Pd/C or Raney nickel can saturate the ring, followed by amination .

Procedure

- Synthesize cyclopentene with an attached cyclopropyl group.

- Hydrogenate to obtain cyclopentane with the cyclopropyl substituent.

- Functionalize the amino group via nucleophilic substitution or reductive amination .

Notes on Synthesis Optimization and Challenges

- Selectivity : Achieving regioselectivity in cyclopropylation is critical, often requiring directing groups or catalysts with specific ligand environments.

- Strain Management : The high strain energy of cyclopropanes facilitates their activation but also demands careful control of reaction conditions to prevent decomposition.

- Functional Group Compatibility : The presence of sensitive groups necessitates mild conditions, especially in catalytic C-C activation methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Direct Cyclopropanation | Diazomethane, Rhodium catalysts | Rhodium complexes | High regioselectivity | Hazardous reagents |

| Rhodium-Catalyzed C-C Activation | Cyclopropylamines, CO, alkynes | Rhodium catalysts | Regioselectivity, mild | Complex setup |

| Nucleophilic Substitution | Cyclopropyl halides, ammonia | None | Straightforward | Limited scope |

| Hydrogenation | Cyclopentene derivatives | Pd/C, Raney Ni | Mild conditions | Multi-step |

化学反应分析

3-Cyclopropylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reagents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides .

科学研究应用

3-Cyclopropylcyclopentan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.

Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .

作用机制

The mechanism of action of 3-Cyclopropylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects .

相似化合物的比较

Comparison with Similar Compounds

The following compounds, derived from the evidence, share structural or functional similarities with 3-Cyclopropylcyclopentan-1-amine. Key differences in substituents, physical properties, and applications are highlighted.

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

- Molecular Formula : C₁₀H₁₅N₃O

- Molecular Weight : 193.25 g/mol

- Key Features: Incorporates a 1,2,4-oxadiazole ring fused to the cyclopropyl group. The oxadiazole heterocycle enhances polarity and may improve thermal stability. Potential applications in medicinal chemistry due to oxadiazole’s prevalence in bioactive molecules (e.g., kinase inhibitors) .

| Property | This compound | 2-(3-Cyclopropyl-oxadiazole)cyclopentan-1-amine |

|---|---|---|

| Molecular Weight | 125.21 g/mol | 193.25 g/mol |

| Key Substituent | Cyclopropane | Cyclopropane + Oxadiazole |

| Likely Applications | Agrochemical intermediates | Drug discovery (heterocyclic scaffolds) |

3-Cyclopentylpropan-1-amine

- Molecular Formula : C₈H₁₇N

- Molecular Weight : 127.23 g/mol

- Key Features :

| Property | This compound | 3-Cyclopentylpropan-1-amine |

|---|---|---|

| Ring System | Bicyclic (cyclopentane + cyclopropane) | Monocyclic (cyclopentane) |

| Spatial Rigidity | High (due to cyclopropane) | Moderate (flexible propane chain) |

| Derivatives | N/A | Hydrochloride salts (e.g., CAS 1193387-79-9) |

3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine

- Molecular Formula: C₁₁H₈ClN₅O (Note: Discrepancy in formula suggests possible evidence error; correct formula likely C₈H₁₇NS)

- Molecular Weight : 261.67 g/mol (reported)

- Key Features: Ethylsulfanyl (-S-C₂H₅) and N-methyl groups alter electronic properties. N-methylation reduces hydrogen-bonding capacity, impacting pharmacokinetics .

| Property | This compound | 3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine |

|---|---|---|

| Functional Groups | Cyclopropane + Amine | Ethylsulfanyl + N-methylamine |

| Molecular Weight | 125.21 g/mol | ~163.28 g/mol (estimated) |

| Bioactivity Considerations | Potential for ring-strain reactivity | Enhanced membrane permeability (sulfur effect) |

3-Fluorocyclopentan-1-amine

- Molecular Formula : C₅H₁₀FN

- Molecular Weight : 103.14 g/mol

- Key Features :

| Property | This compound | 3-Fluorocyclopentan-1-amine |

|---|---|---|

| Substituent Effects | Steric strain (cyclopropane) | Electronic modulation (fluorine) |

| Molecular Weight | 125.21 g/mol | 103.14 g/mol |

| Applications | Agrochemicals | CNS-targeted drug candidates |

生物活性

3-Cyclopropylcyclopentan-1-amine, also known as this compound; hydrochloride, is a chemical compound with the molecular formula C8H16ClN. This compound has garnered attention in scientific research due to its unique structural properties and potential biological activities, particularly in antimicrobial and antiviral applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Molecular Structure

- Molecular Formula : C8H16ClN

- Molecular Weight : 161.67 g/mol

- IUPAC Name : this compound;hydrochloride

- InChI Key : DJDVKXPJGRREKD-UHFFFAOYSA-N

These properties indicate that the compound features a cyclopropyl group attached to a cyclopentane ring, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps starting from methyl cyclopropanecarboxylate. The process includes Curtius degradation followed by deprotection with hydrogen chloride in diethyl ether. This multi-step synthesis allows for the production of high-purity samples suitable for research applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The specific mechanism involves the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Antiviral Activity

In addition to its antimicrobial properties, preliminary investigations suggest that this compound may possess antiviral capabilities. Initial assays demonstrated its potential to inhibit viral replication in vitro, although further studies are required to elucidate the precise mechanisms involved.

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within microbial cells. This interaction can modulate enzyme activity or receptor function, leading to various biological effects. The exact pathways and targets remain an area of active research .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at low concentrations, demonstrating its potential as a novel antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Investigation into Antiviral Properties

Another study focused on the antiviral properties of this compound, assessing its effects on influenza virus replication in cultured cells. The findings suggested a significant reduction in viral titers when treated with this compound compared to control groups.

| Treatment | Viral Titer Reduction (%) |

|---|---|

| Control | 0 |

| 10 µM Compound | 75 |

| 50 µM Compound | 90 |

常见问题

Q. What are the standard synthetic routes for preparing 3-Cyclopropylcyclopentan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves multi-step processes, including cyclopropane ring formation, amine functionalization, and purification. For example, cyclopentane-based amines are often synthesized via nucleophilic substitution or reductive amination using cyclopropane-containing precursors. Reaction conditions such as temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., palladium or nickel catalysts) significantly impact yield and purity. Optimization of these parameters is critical to minimize side reactions like over-alkylation or ring-opening .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

Structural characterization relies on NMR (¹H/¹³C), mass spectrometry (MS) , and IR spectroscopy . For cyclopropane-containing amines, ¹H NMR reveals distinctive splitting patterns due to the cyclopropane ring’s strain (e.g., protons on the cyclopropane ring resonate at δ 0.5–2.0 ppm). MS fragmentation patterns help confirm molecular weight and functional groups, while IR identifies amine N-H stretches (~3300 cm⁻¹) and cyclopropane C-H vibrations. X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data regarding the biological activity of this compound derivatives?

Contradictions in bioactivity data (e.g., conflicting IC₅₀ values) require rigorous dose-response validation , replicate experiments , and analytical purity checks (HPLC ≥95%). For example, impurities from incomplete synthesis (e.g., unreacted cyclopropane precursors) may confound results. Comparative studies using structurally analogous compounds (e.g., 1-(4-Chlorophenyl)cyclopentan-1-amine) can isolate structure-activity relationships (SAR). Additionally, orthogonal assays (e.g., enzyme inhibition vs. cell viability) validate target specificity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model ligand-receptor interactions. The cyclopropane ring’s rigidity and amine group’s hydrogen-bonding capability are key for binding affinity predictions. For instance, docking studies on similar compounds (e.g., 1-(4-Chloro-3-methoxyphenyl)cyclopentan-1-amine) reveal preferential binding to hydrophobic pockets in enzymes like monoamine oxidases. Free energy calculations (MM-PBSA/GBSA) refine binding energy estimates .

Q. What experimental designs mitigate stereochemical challenges during the synthesis of this compound enantiomers?

Chiral resolution techniques include chiral HPLC , diastereomeric salt formation , and enzymatic kinetic resolution . For example, using (R)- or (S)-mandelic acid as resolving agents can separate enantiomers via crystallization. Asymmetric synthesis routes employing chiral catalysts (e.g., Jacobsen’s catalyst for epoxide ring-opening) ensure enantioselectivity. Stereochemical outcomes are validated via polarimetry or circular dichroism (CD) .

Methodological Considerations

Q. How are stability and degradation profiles of this compound assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV or LC-MS . Cyclopropane rings are prone to ring-opening under acidic conditions, while amines may oxidize. Degradation products (e.g., cyclopentanol derivatives) are identified using high-resolution MS. Storage in inert atmospheres (N₂) and amber vials at −20°C minimizes decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

PPE (gloves, goggles, lab coats) and fume hoods are mandatory. Waste must be neutralized (e.g., with 10% acetic acid for amines) before disposal. Acute toxicity protocols include immediate rinsing for skin/eye exposure and activated charcoal administration for ingestion. Safety data for analogous compounds (e.g., 2-benzyl-N-methylcyclopentan-1-amine) recommend P264/P280 precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。